molecular formula C13H10ClNOS2 B2597255 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide CAS No. 303144-53-8

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide

Cat. No.: B2597255
CAS No.: 303144-53-8
M. Wt: 295.8
InChI Key: BVCAYCCNSVBYGZ-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide is a chemical compound with the molecular formula C13H10ClNOS2. It is characterized by the presence of a thiophene ring substituted with a chlorobenzoyl group and an ethanethioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chlorobenzoyl)thiophen-2-yl]acetic acid
  • 5-(4-Chlorobenzoyl)-2-thiophenecarboxaldehyde
  • 4-Chlorobenzoylthiophene

Uniqueness

2-[5-(4-Chlorobenzoyl)thiophen-2-yl]ethanethioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)thiophen-2-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS2/c14-9-3-1-8(2-4-9)13(16)11-6-5-10(18-11)7-12(15)17/h1-6H,7H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCAYCCNSVBYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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